Dimethyl disulfide
Overview
Description
Dimethyl disulfide, also known as (Methyldisulfanyl)methane, is an organic chemical compound with the molecular formula CH₃SSCH₃. It is a colorless liquid with a distinct, unpleasant garlic-like odor. This compound is naturally emitted by bacteria, fungi, plants, and animals. It is also found in various foods such as onions, garlic, and cheese .
Mechanism of Action
Target of Action
Dimethyl disulfide (DMDS) is an organic chemical compound with the molecular formula CH3SSCH3 . It primarily targets metal oxides on catalysts in industrial applications . In the context of soil fumigation, DMDS targets soil-borne pathogens and nematodes .
Mode of Action
DMDS decomposes to form hydrogen sulfide (H2S) when injected into a hydrotreater or hydrocracker . The H2S reacts with the metal oxides on the catalyst, converting them to the active metal sulfide form . In soil fumigation, DMDS penetrates directly into the nematode through the body wall and subsequently affects calcium channels in the body wall and muscle . It serves as an uncoupling agent to interfere with ATP synthase .
Biochemical Pathways
DMDS affects several biochemical pathways. It is involved in the reduction of disulfide bridges, serving as a model for understanding electron and proton transfer in biological systems . Six potential mechanisms for reducing the DMDS bridge through electron and proton capture were explored . In addition, DMDS is involved in the redox pathways of the disulfide bond .
Pharmacokinetics
It is known that dmds has a high aqueous solubility and is highly volatile . . More research is needed to fully understand the ADME properties of DMDS and their impact on bioavailability.
Result of Action
The result of DMDS action varies depending on its application. In industrial settings, DMDS is used to prepare catalysts for hydrodesulfurization due to its high sulfur content and low decomposition temperature . In soil fumigation, DMDS acts as an effective soil fumigant, controlling soil-borne pathogens and nematodes . It denatures and precipitates proteins, causing enzyme inactivation, thereby hindering and inhibiting metabolism, and ultimately killing the nematode .
Action Environment
The action of DMDS is influenced by environmental factors. Its high aqueous solubility and volatility suggest that it can easily evaporate and dissolve in water, affecting its action, efficacy, and stability . In soil fumigation, the effectiveness of DMDS can be influenced by soil type, temperature, and moisture levels. More research is needed to fully understand how environmental factors influence the action of DMDS.
Biochemical Analysis
Biochemical Properties
DMDS plays a role in various biochemical reactions. It can be produced by the oxidation of methanethiol, a process that involves iodine . Important reactions include chlorination giving methanesulfenyl chloride (CH3SCl), methanesulfinyl chloride (CH3S(O)Cl), and methanesulfonyl chloride (CH3SO2Cl) as well as oxidation with hydrogen peroxide or peracetic acid giving the thiosulfinate methyl methanethiosulfinate (CH3S(O)SCH3) .
Cellular Effects
In cellular environments, the reduction of disulfide bonds, such as those in DMDS, is pivotal for protein folding and synthesis . The intricate enzymatic mechanisms governing this process remain poorly understood .
Molecular Mechanism
The molecular mechanism of DMDS involves a disulfide bridge reduction reaction, serving as a model for comprehending electron and proton transfer in biological systems . Six potential mechanisms for reducing the DMDS bridge through electron and proton capture were explored .
Metabolic Pathways
DMDS is involved in the global sulfur cycle . The predominant source of oceanic dimethyl sulfide (DMS), a key player in the global sulfur cycle, is the cleavage of dimethylsulfoniopropionate (DMSP), which can be produced by marine bacteria and phytoplankton .
Subcellular Localization
Given its role in the reduction of disulfide bonds, it’s likely that DMDS is localized within the endoplasmic reticulum , where protein folding and synthesis occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl disulfide can be synthesized through the oxidation of methanethiol using iodine as an oxidizing agent: [ 2 \text{CH}_3\text{SH} + \text{I}_2 \rightarrow \text{CH}_3\text{SSCH}_3 + 2 \text{HI} ]
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanol with sulfur in the presence of a catalyst such as aluminum oxide. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethyl disulfide undergoes various chemical reactions, including:
Oxidation:
- Oxidation with hydrogen peroxide or peracetic acid forms methyl methanethiosulfinate: [ \text{CH}_3\text{SSCH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S(O)SCH}_3 ]
Chlorination:
- Chlorination yields methanesulfenyl chloride, methanesulfinyl chloride, and methanesulfonyl chloride: [ \text{CH}_3\text{SSCH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{SCl} + \text{CH}_3\text{S(O)Cl} + \text{CH}_3\text{SO}_2\text{Cl} ]
Reduction:
- Reduction of this compound can produce methanethiol.
Scientific Research Applications
Dimethyl disulfide has a wide range of applications in scientific research:
Chemistry:
- Used as a reagent for the derivatization of alkenes to determine the position of double bonds.
- Employed in the synthesis of various sulfur-containing compounds.
Biology:
- Acts as a signaling molecule in certain biological processes.
- Studied for its role in microbial interactions and plant defense mechanisms.
Medicine:
- Investigated for its potential antimicrobial properties.
- Used in the study of redox reactions involving thiols and disulfides.
Industry:
- Utilized as a sulfiding agent in oil refineries to prepare catalysts for hydrodesulfurization.
- Applied as a soil fumigant in agriculture to control pests and diseases .
Comparison with Similar Compounds
- Dimethyl sulfide
- Dimethyl trisulfide
- Methanethiol
Properties
IUPAC Name |
(methyldisulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXQRCZOLPYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025117 | |
Record name | Methyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor. | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Disulfide, dimethyl | |
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Record name | Dimethyl disulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1688 | |
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Record name | Dimethyldisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Dimethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | DIMETHYL DISULFIDE | |
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URL | https://www.osha.gov/chemicaldata/911 | |
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Boiling Point |
229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Record name | Dimethyldisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyldisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Dimethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Dimethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl disulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1688 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Dimethyl Disulfide | |
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Record name | DIMETHYL DISULFIDE | |
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Record name | DIMETHYL DISULFIDE | |
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Mechanism of Action |
The plant-derived insecticides have introduced a new concept in insecticide research. In response to insect attacks, some plants can release volatile sulfur compounds such as dimethyl disulfide (DMDS) in the atmosphere, which are lethal for the generalist insects. /The authors/ demonstrate that DMDS induced an uncommon complex neurotoxic activity. The studies of in vivo toxicity of DMDS in three insect species and mice indicated a highest bioactivity for insects. Although DMDS did not alter the electrophysiological properties of the cockroach Periplaneta americana giant axon, it affected the synaptic transmission at the presynaptic level resulting in an inhibition of the neurotransmitter release. Whole cell patch-clamp experiments performed on cockroach cultured dorsal unpaired median (DUM) neurons revealed a dose-dependent hyperpolarization induced by DMDS associated with a decrease in the input resistance and the disappearance of action potentials. The hyperpolarization was inhibited by glibenclamide and tolbutamide, and was dependent on intracellular ATP concentration, demonstrating a neurotoxicity via the activation of KATP channels. Finally, the same effects observed with oligomycin, 2,4-dinitrophenol, and KCN together with the studies of DMDS toxicity on isolated mitochondria confirmed an unusual action occurring through an inhibition of the mitochondrial respiratory chain complex IV (cytochrome oxydase). This DMDS-induced inhibition of complex IV subsequently decreased the intracellular ATP concentration, which thereby activated neuronal KATP channels mediating membrane hyperpolarization and reduction of neuronal activity., Dimethyl disulfide (DMDS), a plant-derived insecticide, is a promising fumigant as a substitute for methyl bromide. To further understand the mode of action of DMDS, /researchers/ examined its effect on cockroach octopaminergic neurosecretory cells, called dorsal unpaired median (DUM) neurons, using whole-cell patch-clamp technique, calcium imaging and antisense oligonucleotide strategy. At low concentration (1 microM), DMDS modified spontaneous regular spike discharge into clear bursting activity associated with a decrease of the amplitude of the afterhyperpolarization. This effect led us to suspect alterations of calcium-activated potassium currents (IKCa) and [Ca(2+)](i) changes. /Researchers/ showed that DMDS reduced amplitudes of both peak transient and sustained components of the total potassium current. IKCa was confirmed as a target of DMDS by using iberiotoxin, cadmium chloride, and pSlo antisense oligonucleotide. In addition, /they/ showed that DMDS induced [Ca(2+)](i) rise in Fura-2-loaded DUM neurons. Using calcium-free solution, and (R,S)-(3,4-dihydro-6,7-dimethoxy-isoquinoline-1-yl)-2-phenyl-N,N-di-[2-(2,3,4-trimethoxy-phenyl)ethyl]-acetamide (LOE 908) [an inhibitor of transient receptor potential (TRP)gamma], /researchers/ demonstrated that TRPgamma initiated calcium influx. By contrast, omega-conotoxin GVIA (an inhibitor of N-type high-voltage-activated calcium channels), did not affect the DMDS-induced [Ca(2+)](i) rise. Finally, the participation of the calcium-induced calcium release mechanism was investigated using thapsigargin, caffeine, and ryanodine. /This/ study revealed that DMDS-induced elevation in [Ca(2+)](i) modulated IKCa in an unexpected bell-shaped manner via intracellular calcium. In conclusion, DMDS affects multiple targets, which could be an effective way to improve pest control efficacy of fumigation. | |
Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Color/Form |
Yellow liquid, Liquid, Colorles to pale-yellow liquid | |
CAS No. |
624-92-0, 68920-64-9 | |
Record name | DIMETHYL DISULFIDE | |
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Record name | Dimethyl disulfide | |
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Record name | Dimethyl disulfide | |
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Record name | Disulfides, di-C1-2-alkyl | |
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Record name | Dimethyl disulfide | |
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Record name | Disulfide, dimethyl | |
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Record name | Methyl disulfide | |
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Record name | Dimethyl disulphide | |
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Record name | DIMETHYL DISULFIDE | |
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Record name | Dimethyl Disulfide | |
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Record name | Dimethyldisulfide | |
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Record name | DIMETHYL DISULFIDE | |
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Record name | DIMETHYL DISULFIDE | |
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Melting Point |
-120.5 °F (NTP, 1992), -84.67 °C, -85 °C, -120.5 °F | |
Record name | DIMETHYL DISULFIDE | |
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Record name | Dimethyl Disulfide | |
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Record name | DIMETHYL DISULFIDE | |
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Record name | DIMETHYL DISULFIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DMDS is a volatile sulfur compound found naturally in various sources. It's produced by the breakdown of sulfur-containing amino acids like methionine in plants, particularly in cruciferous vegetables like broccoli [, ]. During cooking or food processing, these pathways can be altered, impacting the final DMDS levels in food products [, ]. Additionally, DMDS is also detected in fermented foods and beverages like Chinese liquor, where its production is linked to the activity of core microbiota like Saccharomyces and Lactobacillus [].
A: Several methods are used for the industrial production of DMDS. One common method involves the oxidation of methanthiol salt, generated by reacting methyl mercaptan with a strong base, using oxygen-containing gas []. Another method utilizes a sulfuration process where methyl mercaptan reacts with sulfur in the presence of a catalyst at specific temperatures and pressures [].
ANone: The molecular formula of dimethyl disulfide is C2H6S2, and its molecular weight is 94.20 g/mol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for detecting and quantifying DMDS [, ]. For volatile analysis, headspace-solid phase microextraction (HS-SPME) is often used in conjunction with GC-MS []. In studies focusing on its degradation, techniques like Fourier-transform infrared spectroscopy (FT-IR) are employed to analyze the products formed [].
A: Under dark, oxygenated conditions, DMDS reacts with hydroxyl ions, leading to the formation of methyl mercaptan and other products. This reaction follows first-order kinetics concerning both DMDS concentration and hydroxyl ion activity [].
A: DMDS is employed as a radical scavenger in analyzing larger hydrocarbon radicals, particularly in flame studies. It reacts with these radicals in the condensed phase, forming stable products that can be readily analyzed using GC-MS []. This method helps in quantifying radicals that are challenging to detect by optical methods.
A: DMDS has shown fungicidal activity against a range of plant pathogenic fungi []. Research suggests that it may have potential as a fumigant to control plant fungal diseases. In insects, studies on cockroaches (Periplaneta americana) have revealed that DMDS can induce neurodegenerative effects [].
A: Two-week inhalation studies in rats have shown that exposure to high concentrations of DMDS can lead to suppressed body weight gain and decreased food consumption []. The no-observed-adverse-effect level (NOAEL) in these studies was determined to be 100 ppm/6 hrs/day for male rats and below 33 ppm/6 hrs/day for female rats.
A: While DMDS is generally recognized as safe for use in low concentrations in food flavorings, high levels of exposure, especially through inhalation, may pose health risks. It's crucial to handle DMDS with care, following appropriate safety measures and regulations [].
A: DMDS can be released into the environment from both natural and anthropogenic sources. In the atmosphere, it primarily degrades through reactions with hydroxyl radicals, contributing to the formation of sulfur-containing aerosols and acid rain [].
A: Biofiltration has been explored as a potential method for controlling DMDS emissions, particularly from industrial sources []. This method utilizes microorganisms immobilized on a support material to degrade DMDS into less harmful products.
A: Research on the thermal decomposition of DMDS on iron surfaces indicates that it forms a film with parabolic growth kinetics at high temperatures and pressures, suggesting diffusion-limited growth []. Understanding this interaction is relevant for applications where DMDS is used in metal-containing systems.
A: The stability of DMDS can be influenced by factors like temperature, light exposure, and the presence of other chemicals. For instance, in food products like orange juice, irradiation can lead to increased formation of DMDS, impacting its sensory quality [].
A: Density functional theory (DFT) calculations have been employed to study the adsorption of DMDS on gold surfaces, providing insights into its adsorption state and preferred binding sites []. This information is valuable for understanding the interaction of DMDS with catalytic materials.
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